Flt3/chk1-IN-1

Cardiotoxicity hERG channel Safety pharmacology

Flt3/chk1-IN-1 (also designated Compound 18, CAS 2991054-23-8) is a 5-trifluoromethyl-2-aminopyrimidine derivative that functions as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1). The compound was identified through a medicinal chemistry optimization campaign focused on overcoming two major limitations of existing FLT3 inhibitors: acquired/adaptive resistance and hERG channel-mediated cardiotoxicity.

Molecular Formula C25H33F3N6O2
Molecular Weight 506.6 g/mol
Cat. No. B12385928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlt3/chk1-IN-1
Molecular FormulaC25H33F3N6O2
Molecular Weight506.6 g/mol
Structural Identifiers
SMILESCC(C)(CC(=O)N1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NC4CCC(CC4)N)C(F)(F)F)O
InChIInChI=1S/C25H33F3N6O2/c1-24(2,36)12-21(35)34-10-9-15-11-19(6-3-16(15)14-34)32-23-30-13-20(25(26,27)28)22(33-23)31-18-7-4-17(29)5-8-18/h3,6,11,13,17-18,36H,4-5,7-10,12,14,29H2,1-2H3,(H2,30,31,32,33)
InChIKeyLHDKPFSHXFFALR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flt3/chk1-IN-1 Procurement Guide: Dual FLT3/CHK1 Inhibitor with Differentiated hERG and c-KIT Selectivity Profile


Flt3/chk1-IN-1 (also designated Compound 18, CAS 2991054-23-8) is a 5-trifluoromethyl-2-aminopyrimidine derivative that functions as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1) [1]. The compound was identified through a medicinal chemistry optimization campaign focused on overcoming two major limitations of existing FLT3 inhibitors: acquired/adaptive resistance and hERG channel-mediated cardiotoxicity . Flt3/chk1-IN-1 represents a distinct chemical series within the 2-aminopyrimidine scaffold class, characterized by its balanced dual-target engagement and engineered selectivity features that differentiate it from single-target FLT3 inhibitors and earlier-generation dual-target candidates [1]. The compound is supplied exclusively for preclinical research applications in acute myeloid leukemia (AML) and related malignancies, with documented in vivo efficacy in multiple murine xenograft and transplantation models .

Why Flt3/chk1-IN-1 Cannot Be Replaced by Generic FLT3 or CHK1 Single-Target Inhibitors


Generic substitution of Flt3/chk1-IN-1 with single-target FLT3 inhibitors (e.g., gilteritinib, quizartinib) or single-target CHK1 inhibitors (e.g., prexasertib, rabusertib) fails on two independent axes. First, FLT3 monotherapy inevitably triggers adaptive resistance via compensatory CHK1-mediated p53 suppression and c-Myc upregulation—a mechanism that single-agent FLT3 inhibition cannot address [1]. Second, single-target substitution abandons the engineered hERG safety margin: Flt3/chk1-IN-1 was specifically optimized to reduce hERG affinity to an IC50 of 58.4 μM, whereas clinically approved FLT3 inhibitors exhibit substantially stronger hERG blockade (e.g., gilteritinib hERG IC50 = 0.9 μM), a known contributor to clinical cardiotoxicity [2][3]. The dual-target mechanism is non-redundant; simply combining separate FLT3 and CHK1 inhibitors does not replicate the integrated pharmacokinetic and selectivity profile of a single molecular entity optimized for balanced dual engagement [1].

Flt3/chk1-IN-1 Quantitative Differentiation Evidence: Comparative Data for Procurement Decisions


hERG Liability Comparison: Flt3/chk1-IN-1 vs. Clinical FLT3 Inhibitors

Flt3/chk1-IN-1 was specifically engineered to minimize hERG channel blockade, a known liability of FLT3-targeted therapeutics. In manual patch-clamp assays measuring hERG potassium current inhibition, Flt3/chk1-IN-1 exhibited an IC50 of 58.4 μM [1]. For comparison, the FDA-approved FLT3 inhibitor gilteritinib demonstrated hERG block with an IC50 of 0.9 μM in the same assay system, representing an approximately 65-fold stronger hERG inhibitory activity [2]. This differential reflects deliberate molecular design optimization within the 2-aminopyrimidine scaffold rather than incidental variation [1].

Cardiotoxicity hERG channel Safety pharmacology AML therapy

c-KIT Selectivity Window: Off-Target Differentiation from Clinical FLT3 Inhibitors

c-KIT inhibition is a major source of dose-limiting myelosuppression observed with several FLT3 inhibitors in clinical use [1]. Flt3/chk1-IN-1 demonstrates >1700-fold selectivity against c-KIT relative to its primary FLT3 target [2]. In contrast, gilteritinib exhibits approximately 800-fold selectivity (c-KIT IC50 ~230 nM vs. FLT3 IC50 0.29 nM), while quizartinib shows only 10-fold selectivity over KIT . The >2-fold improvement in selectivity window relative to gilteritinib was an explicit design objective of the medicinal chemistry program that produced Flt3/chk1-IN-1 [2].

Kinase selectivity c-KIT Off-target toxicity Bone marrow suppression

In Vivo Tumor Growth Inhibition in MV-4-11 Xenograft Model

Flt3/chk1-IN-1 demonstrated significant tumor growth suppression in the MV-4-11 cell-inoculated mouse xenograft model, a standard preclinical system for FLT3-ITD-driven AML . While direct head-to-head in vivo comparison data against specific comparators is not reported in the primary literature, the compound also prolonged survival in the Molm-13 transplantation model [1]. The in vivo efficacy was achieved with favorable pharmacokinetic profiles and good safety, distinguishing Flt3/chk1-IN-1 from earlier CHK1 inhibitors that failed clinical development due to efficacy/safety limitations [1][2].

Xenograft efficacy Tumor growth inhibition In vivo pharmacology AML preclinical model

Resistance-Overcoming Potential: Dual FLT3/CHK1 Inhibition vs. Single-Agent FLT3 Therapy

Flt3/chk1-IN-1 (Compound 18) demonstrated the ability to overcome varying acquired resistance in BaF3 cells harboring FLT3-TKD and FLT3-ITD-TKD mutations [1]. Mechanistically, the compound upregulated p53 and abolished the outgrowth of adaptive resistant cells—a phenotype not observed with single-agent FLT3 inhibition [2]. This mechanistic differentiation stems from the compound's dual-target design: CHK1 inhibition restores p53 signaling that is otherwise suppressed during FLT3 inhibitor monotherapy, while simultaneously downregulating c-Myc [3]. Single-target FLT3 inhibitors (gilteritinib, quizartinib, midostaurin) lack this compensatory pathway activation capability [3].

Acquired resistance Adaptive resistance FLT3-ITD p53 pathway

Flt3/chk1-IN-1 Optimal Application Scenarios for Preclinical Research


Cardiac Safety Profiling in FLT3-Targeted AML Research

Investigators conducting in vivo efficacy studies where cardiac safety margin is a critical endpoint should prioritize Flt3/chk1-IN-1 over gilteritinib or quizartinib. The compound's 58.4 μM hERG IC50 provides approximately 65-fold weaker hERG blockade than gilteritinib (0.9 μM), enabling cleaner interpretation of cardiac-related observations in long-term dosing studies [1][2]. This application is particularly relevant for combination studies where additive or synergistic cardiotoxicity with other agents must be evaluated.

Resistance Mechanism Studies in FLT3-Mutant AML Models

Flt3/chk1-IN-1 is specifically suited for research programs investigating adaptive and acquired resistance mechanisms to FLT3 inhibition. The compound's documented ability to upregulate p53, downregulate c-Myc, and overcome resistance in BaF3 cells with FLT3-TKD and FLT3-ITD-TKD mutations makes it a critical tool for mechanistic studies that single-target FLT3 inhibitors cannot support [3][4]. Use in parallel with single-agent FLT3 inhibitors enables dissection of CHK1-dependent resistance pathways.

Studies Requiring Minimized c-KIT-Mediated Myelosuppression

For preclinical studies where bone marrow toxicity would confound hematologic endpoints, Flt3/chk1-IN-1 offers a >1700-fold selectivity window against c-KIT, representing a >2-fold improvement over gilteritinib (~800-fold) and >170-fold improvement over quizartinib (~10-fold) . This selectivity profile is advantageous for long-term dosing regimens in immunocompetent models where hematopoietic preservation is essential for survival and immune monitoring endpoints.

In Vivo Xenograft Efficacy Studies in FLT3-ITD AML

Flt3/chk1-IN-1 is validated for use in MV-4-11 cell-inoculated mouse xenograft models and Molm-13 transplantation models, with documented tumor growth suppression and survival prolongation . These established in vivo protocols provide a reproducible framework for efficacy assessment, reducing experimental variability in procurement-driven study design.

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